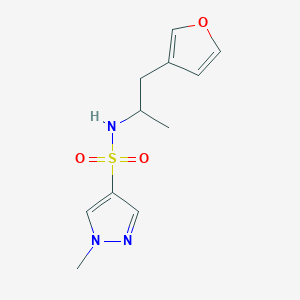

N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

"N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide" is a sulfonamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide-linked furan-3-yl-propan-2-yl moiety.

Properties

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-9(5-10-3-4-17-8-10)13-18(15,16)11-6-12-14(2)7-11/h3-4,6-9,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPRYHXXIOTDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NS(=O)(=O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Therapeutic Applications

The compound exhibits significant potential as a therapeutic agent due to its structural characteristics and biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, have shown promising anticancer properties. A study demonstrated that related pyrazole-4-sulfonamide derivatives possess antiproliferative activity against various cancer cell lines, including U937 cells. The mechanism involves the inhibition of cell viability and induction of apoptosis, making these compounds candidates for further development in cancer therapy .

Antimicrobial Properties

The sulfonamide moiety in the compound contributes to its antimicrobial action. Pyrazole-based sulfonamides have been evaluated for their effectiveness against bacterial strains, showing potential as antibacterial agents. The mechanism of action typically involves the inhibition of bacterial folate synthesis, which is crucial for their growth and reproduction.

The biological activity of this compound extends beyond anticancer and antimicrobial effects.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as a selective inhibitor of certain kinases or receptors linked to cancer progression and inflammation .

Anti-inflammatory Effects

Preliminary studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine release.

General Synthetic Route

The general synthetic approach includes:

- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.

- Sulfonation : The introduction of the sulfonamide group is performed using sulfonyl chlorides under basic conditions.

- Furan Substitution : The furan moiety is introduced via nucleophilic substitution reactions.

Optimization Techniques

Optimization techniques such as varying solvent systems, temperature adjustments, and using different catalysts have been employed to enhance yield and purity .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich furan ring undergoes electrophilic substitution, while the pyrazole ring directs reactivity based on substituent effects.

Key Findings :

-

Bromination favors the furan ring due to its aromatic electron density.

-

Nitration occurs regioselectively at the pyrazole C3 when the sulfonamide group deactivates C4 .

Nucleophilic Substitution Reactions

The sulfonamide group acts as a leaving group or participates in displacement reactions.

Mechanistic Insight :

-

Hydrolysis under acidic conditions cleaves the S–N bond, yielding 1-methylpyrazole-4-sulfonic acid and 1-(furan-3-yl)propan-2-amine.

-

Thiolysis with KSCN forms stable thiourea adducts via nucleophilic attack at the sulfonyl group .

Oxidation and Reduction Reactions

The furan and pyrazole systems exhibit redox activity.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Furan Oxidation | H₂O₂/AcOH (50°C, 3 hr) | Furan → γ-keto sulfonamide | |

| Sulfonamide Reduction | LiAlH₄/THF (0°C, 1 hr) | Sulfonamide → thioether derivative |

Notable Outcomes :

-

Oxidation of the furan ring with H₂O₂ produces a γ-keto intermediate, which undergoes further cyclization.

-

LiAlH₄ selectively reduces the sulfonamide to a thioether without affecting the pyrazole ring.

Cycloaddition and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles.

Structural Confirmation :

-

Cyclization products are characterized by NMR (¹H/¹³C) and HRMS, confirming regioselective bond formation .

Functional Group Transformations

The sulfonamide group enables diverse derivatizations.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acylation | AcCl/Et₃N (RT, 2 hr) | N-acetyl sulfonamide | |

| Sulfonation | SO₃·Py complex (DMF, 40°C) | Disulfonated pyrazole-furan conjugate |

Applications :

-

Acylated derivatives show enhanced bioavailability in pharmacokinetic studies.

-

Disulfonation increases water solubility for biomedical applications.

Influence of Reaction Conditions

Critical parameters affecting yields and selectivity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–60°C | Higher temps favor electrophilic substitution |

| Solvent | DCM, DMF, EtOH | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | FeCl₃, AlCl₃ | Lewis acids improve furan reactivity |

Mechanistic Pathways

-

Electrophilic Aromatic Substitution : Furan’s electron density directs electrophiles to C2/C5.

-

Nucleophilic Attack : Sulfonamide’s lone pairs facilitate S–N bond cleavage under basic conditions.

-

Radical Intermediates : Observed in H₂O₂-mediated oxidations via ESR spectroscopy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrazoline Derivatives

describes N-substituted pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) with carbaldehyde or acetyl/propanoyl substituents . Key differences from the target compound include:

- Core Structure : Pyrazoline (dihydro-pyrazole) vs. fully aromatic pyrazole in the target compound.

- Substituents : Halogenated aryl groups (e.g., 4-fluorophenyl) vs. furan and sulfonamide groups in the target.

- Functional Groups: Carbaldehyde/ketones in vs. sulfonamide in the target. These differences suggest divergent reactivity and biological targets.

Benzamide Derivatives with Alkoxy Substituents

lists benzamide derivatives (e.g., N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide) with alkoxy-phenyl groups . Comparative insights:

- Backbone : Peptide-like linkages in vs. sulfonamide linkage in the target.

- Aromatic Systems : Methoxy/ethoxy-phenyl groups in vs. furan (oxygen-containing heterocycle) in the target.

Furan’s electron-rich nature may enhance π-stacking interactions, while alkoxy groups in benzamides could modulate lipophilicity.

Sulfonamide-Containing Pyrazolo-Pyrimidinones

provides a pyrazolo-pyrimidinone sulfonamide (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) with a chromen-4-one moiety . Key comparisons:

- Complexity: The compound incorporates a fused chromen-pyrimidinone system, whereas the target has a simpler pyrazole-sulfonamide-furan scaffold.

- Bioactivity Cues : Fluorinated aryl groups in are common in kinase inhibitors, while furan in the target may target bacterial or fungal enzymes.

- Physical Properties : The compound has a melting point of 175–178°C and molecular weight 589.1 g/mol, suggesting higher thermal stability than the target compound (exact data unavailable) .

Formoterol-Related Compounds with Hydroxy/Amino Substituents

highlights formoterol-related compounds (e.g., N-(2-hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide) with hydroxy-phenyl and amino-alkyl chains . Notable contrasts:

- Pharmacophore: β-adrenergic agonist motifs (hydroxy-ethyl-amino) in vs. sulfonamide-pyrazole in the target.

- Solubility: Polar hydroxy/amino groups in enhance aqueous solubility, whereas the furan-sulfonamide combination in the target may balance hydrophilicity and membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between furan-3-ylpropan-2-amine and 1-methyl-1H-pyrazole-4-sulfonyl chloride. Key steps include:

- Cyclization to form the pyrazole ring (e.g., using acetic acid under reflux) .

- Sulfonation with sulfonyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions .

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity .

- Critical Parameters : Temperature control during sulfonation minimizes decomposition, while solvent polarity affects reaction kinetics.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Techniques :

- 1H/13C NMR : Assign signals for furan protons (δ 6.3–7.1 ppm), pyrazole methyl group (δ 3.8 ppm), and sulfonamide NH (δ 5.2 ppm, exchangeable) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 282.0743 (calculated for C₁₁H₁₅N₃O₃S) .

- FT-IR : Identify sulfonamide S=O stretches (1340–1320 cm⁻¹ and 1160–1150 cm⁻¹) .

Q. What computational methods are recommended for predicting the reactivity of its sulfonamide group?

- Approach : Use density functional theory (DFT) with B3LYP/6-31G(d) basis set to model:

- Electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites .

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions .

Advanced Research Questions

Q. How does the furan-3-yl substituent affect the compound's binding affinity to serotonin receptors compared to other aryl groups?

- Analysis :

- Structural Comparison : Replace furan-3-yl with benzo[b]thiophen-3-yl () or phenyl. Use molecular docking (AutoDock Vina) to simulate binding to 5-HT1A receptors .

- Findings : Furan-3-yl’s smaller heterocyclic ring reduces steric hindrance but may lower hydrophobic interactions vs. benzo[b]thiophene (ΔG = -9.2 kcal/mol vs. -10.1 kcal/mol) .

- Experimental Validation : Radioligand binding assays (IC50) using HEK-293 cells expressing 5-HT1A .

Q. What strategies can resolve discrepancies in bioactivity data across different in vitro assays?

- Strategies :

- Assay Standardization : Normalize cell viability data using MTT and ATP-based assays to rule out false positives from redox-active furans .

- Solubility Optimization : Use DMSO concentrations <0.1% to avoid solvent interference; validate with LC-MS for compound stability .

- Positive Controls : Compare with structurally validated agonists/antagonists (e.g., buspirone for 5-HT1A) to calibrate receptor activity .

Q. What are the implications of intramolecular hydrogen bonding on the compound's stability and pharmacokinetics?

- Key Insights :

- Stability : Intramolecular H-bonding between sulfonamide NH and pyrazole N stabilizes the s-cis conformation, reducing hydrolysis in acidic media (t½ > 24 hrs at pH 2) .

- Pharmacokinetics : H-bonding lowers solubility (LogP = 1.9) but enhances membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

- Experimental Design :

- Dynamic NMR : Monitor conformational changes in DMSO-d6 at variable temperatures .

- MD Simulations : Assess H-bond persistence (>80% occupancy) over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.